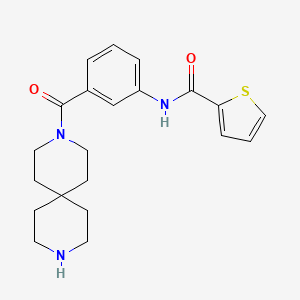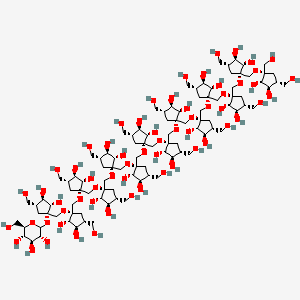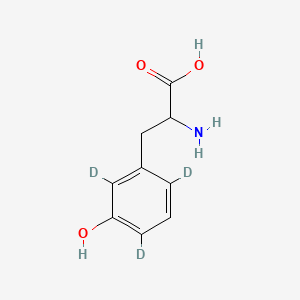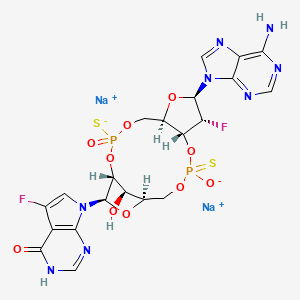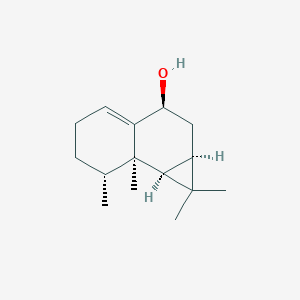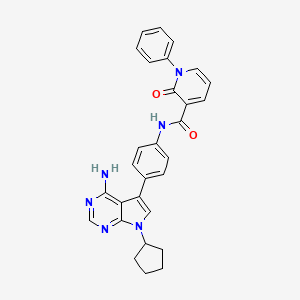![molecular formula C50H73N15O12 B12399312 [Tyr8] Bradykinin](/img/structure/B12399312.png)
[Tyr8] Bradykinin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Tyr8] Bradykinin is a synthetic peptide derivative of bradykinin, a naturally occurring peptide that plays a crucial role in various physiological processes. Bradykinin is known for its vasodilatory, natriuretic, antioxidative, and pro-angiogenic activities . The modification at the eighth position with tyrosine enhances its stability and biological activity, making this compound a valuable tool in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Tyr8] Bradykinin typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring a high degree of purity .
Analyse Chemischer Reaktionen
Types of Reactions
[Tyr8] Bradykinin undergoes various chemical reactions, including iodination, phosphorylation, and amidation. These reactions are essential for modifying the peptide for specific research applications.
Common Reagents and Conditions
Iodination: This reaction is performed using reagents such as chloramine-T or lactoperoxidase.
Phosphorylation: This reaction involves the addition of phosphate groups to the peptide, often using reagents like adenosine triphosphate (ATP) and kinases.
Amidation: This reaction is used to modify the C-terminal of the peptide, typically employing reagents like carbodiimides.
Major Products Formed
The major products formed from these reactions include iodinated this compound, phosphorylated this compound, and amidated this compound. These modifications enhance the peptide’s stability and biological activity .
Wissenschaftliche Forschungsanwendungen
[Tyr8] Bradykinin is extensively used in scientific research due to its enhanced stability and biological activity. Some of its applications include:
Wirkmechanismus
[Tyr8] Bradykinin exerts its effects by binding to bradykinin receptors, specifically the B2 receptor. This binding activates various signaling pathways, including the phosphorylation of extracellular signal-regulated kinases (ERK1/2). The activation of these pathways leads to a range of physiological responses, such as vasodilation, natriuresis, and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bradykinin: The parent compound, known for its vasodilatory and pro-inflammatory effects.
[Des-Arg9] Bradykinin: A derivative that primarily binds to the B1 receptor, involved in chronic pain and inflammation.
[Hyp3] Bradykinin: A modified form with enhanced stability and activity.
Uniqueness of [Tyr8] Bradykinin
This compound is unique due to its enhanced stability and biological activity compared to its parent compound, bradykinin. The addition of tyrosine at the eighth position allows for more precise studies of receptor binding and signaling pathways, making it a valuable tool in both basic and applied research .
Eigenschaften
Molekularformel |
C50H73N15O12 |
|---|---|
Molekulargewicht |
1076.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C50H73N15O12/c51-32(11-4-20-56-49(52)53)45(73)65-24-8-15-39(65)47(75)64-23-6-13-37(64)43(71)58-27-40(68)59-34(25-29-9-2-1-3-10-29)41(69)62-36(28-66)46(74)63-22-7-14-38(63)44(72)61-35(26-30-16-18-31(67)19-17-30)42(70)60-33(48(76)77)12-5-21-57-50(54)55/h1-3,9-10,16-19,32-39,66-67H,4-8,11-15,20-28,51H2,(H,58,71)(H,59,68)(H,60,70)(H,61,72)(H,62,69)(H,76,77)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI-Schlüssel |
MWVUEDATXZGOMI-FDISYFBBSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCN=C(N)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


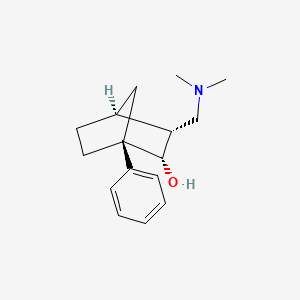
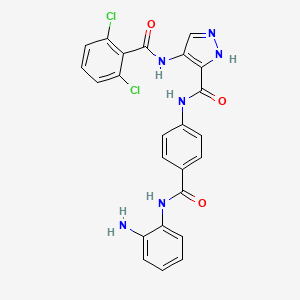

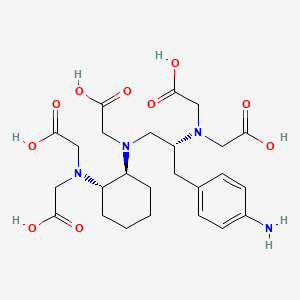
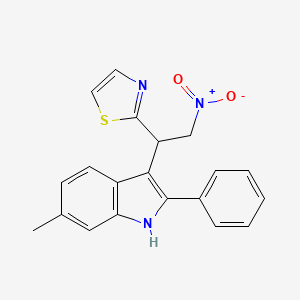

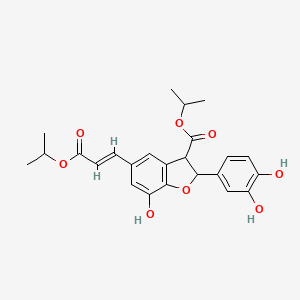
![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)
